Solubility Profile of 3-Chloro-4-(methylamino)benzene-1-carbothioamide in Dimethyl Sulfoxide (DMSO) and Methanol
Solubility Profile of 3-Chloro-4-(methylamino)benzene-1-carbothioamide in Dimethyl Sulfoxide (DMSO) and Methanol
An In-Depth Technical Guide
Executive Summary
The pre-clinical and discovery phases of pharmaceutical development are critically dependent on a thorough understanding of a compound's physicochemical properties. Among these, solubility is a cornerstone, directly influencing formulation strategies, bioavailability, and the reliability of in-vitro screening data. This guide provides a comprehensive technical analysis of the solubility of 3-Chloro-4-(methylamino)benzene-1-carbothioamide, a compound of interest in medicinal chemistry. We delve into the theoretical molecular interactions governing its solubility in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. Beyond theoretical prediction, this document establishes robust, step-by-step protocols for the empirical determination of both equilibrium and kinetic solubility. By synthesizing fundamental chemical principles with actionable experimental methodologies, this guide serves as a self-validating framework for researchers to accurately characterize this compound and others like it, ensuring data integrity and accelerating the drug development pipeline.
Introduction: The Critical Role of Solvent Selection
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which can be traced back to fundamental physicochemical properties. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is paramount. In early-stage drug discovery, compounds are typically stored and assayed from concentrated stock solutions, for which Dimethyl Sulfoxide (DMSO) is the near-universal solvent of choice due to its remarkable capacity to dissolve a wide array of organic molecules.[1][2] However, the behavior of a compound in an organic solvent like DMSO does not always predict its behavior in aqueous physiological environments or in other solvent systems like methanol, which are often employed in subsequent synthetic or analytical steps.[3]
3-Chloro-4-(methylamino)benzene-1-carbothioamide (Molecular Formula: C₈H₉ClN₂S, Molecular Weight: 200.69 g/mol ) is a molecule featuring a complex array of functional groups that dictate its interaction with its environment.[4] Understanding its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (Methanol) is essential for its reliable handling, analysis, and progression.
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Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high dielectric constant and a strong ability to accept hydrogen bonds, making it an exceptional solvent for a wide range of compounds. It is a standard for creating high-concentration stock solutions for high-throughput screening (HTS).[1]
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Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent.[5] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, giving it distinct solvation properties compared to DMSO.[6][7] It is frequently used in synthesis, purification, and analytical methods like HPLC.[3][8]
This guide will first explore the theoretical underpinnings of solubility for this specific molecule in these solvents before providing detailed methodologies for its empirical determination.
Theoretical Framework: Predicting Solute-Solvent Interactions
The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[9] A detailed analysis of the molecular structure of 3-Chloro-4-(methylamino)benzene-1-carbothioamide allows us to predict its interactions.
Molecular Structure Analysis of the Solute: The key functional groups that influence solubility are:
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Thioamide Group (-C(=S)NH₂): The N-H bonds are hydrogen bond donors. The nitrogen and sulfur atoms are potential hydrogen bond acceptors.
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Methylamino Group (-NHCH₃): The N-H bond is a hydrogen bond donor, and the nitrogen is an acceptor.
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Chloro Group (-Cl): The chlorine atom is weakly electronegative and can participate in dipole-dipole interactions.
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Benzene Ring: This large, nonpolar aromatic ring contributes to London dispersion forces and can have hydrophobic interactions.
Predicted Interactions in DMSO
DMSO is a polar aprotic solvent. Its oxygen atom is a powerful hydrogen bond acceptor, while the sulfur atom carries a partial positive charge. It cannot, however, donate hydrogen bonds.
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Primary Interaction: Strong dipole-dipole interactions will occur between the polar S=O bond of DMSO and polar groups on the solute.
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Hydrogen Bonding: DMSO's oxygen will act as a strong hydrogen bond acceptor for the N-H groups of the thioamide and methylamino moieties. This is a key solubilizing interaction.
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Dispersion Forces: The methyl groups of DMSO and the benzene ring of the solute will interact via London dispersion forces.
Given DMSO's versatility and strong H-bond accepting capability, it is expected to effectively solvate the polar functional groups of the molecule, leading to high solubility.[10]
Predicted Interactions in Methanol
Methanol is a polar protic solvent. Its hydroxyl (-OH) group is the dominant feature, capable of both donating and accepting hydrogen bonds.[6][7]
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Primary Interaction (Hydrogen Bonding): Methanol will form a robust network of hydrogen bonds with the solute. Its hydroxyl hydrogen will donate to the nitrogen and sulfur atoms, while its hydroxyl oxygen will accept hydrogen bonds from the solute's N-H groups. This comprehensive hydrogen bonding network is a powerful solubilizing force.
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Dipole-Dipole & Dispersion Forces: Similar to DMSO, dipole-dipole and London dispersion forces will also contribute to the overall solvation process.
Hypothesis: While both solvents are polar and expected to dissolve the compound, the nature of the solvation shell will differ. DMSO's strength lies in its potent ability to disrupt solute-solute interactions and accept hydrogen bonds. Methanol's advantage is its ability to form a complete, three-dimensional hydrogen-bonding network with the solute. For many complex organic molecules, DMSO often provides higher kinetic solubility, making it ideal for stock solutions.[11] However, the strong hydrogen bonding capabilities of methanol may result in a high thermodynamic solubility as well.
Experimental Determination of Solubility: A Validated Approach
Theoretical predictions provide a hypothesis, but only empirical measurement yields actionable data. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, representing the true thermodynamic limit of dissolution at a given temperature.[12]
Overall Experimental Workflow
The following diagram outlines the logical flow for determining the equilibrium solubility of the target compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Detailed Protocol: Equilibrium Solubility Determination
This protocol is designed to be self-validating through the use of a robust analytical quantification method.
Objective: To determine the equilibrium solubility of 3-Chloro-4-(methylamino)benzene-1-carbothioamide in DMSO and Methanol at 25°C.
Materials:
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3-Chloro-4-(methylamino)benzene-1-carbothioamide (powder)[4]
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (HPLC grade, ≥99.9%)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with UV detector
-
Volumetric flasks
Methodology:
Part A: Sample Preparation and Equilibration
-
Add Solute: To each of three separate 2 mL glass vials, add an excess amount of the compound (approx. 10-20 mg). The key is to ensure solid material remains at the end of the experiment.
-
Add Solvent: Accurately pipette 1.0 mL of the chosen solvent (DMSO for one set of vials, Methanol for the other) into each vial.
-
Seal and Equilibrate: Tightly seal the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Visual Confirmation: After the equilibration period, visually inspect each vial to confirm that a small amount of undissolved solid remains. If all solid has dissolved, the experiment must be repeated with more solute.
Part B: Quantification by HPLC-UV (This assumes a UV-active compound and a suitable HPLC method has been developed. The protocol describes the general steps for quantification.)
-
Prepare Calibration Standards:
-
Create a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Perform a serial dilution to prepare a series of at least five standards of known concentration, bracketing the expected solubility range.
-
-
Generate Calibration Curve:
-
Inject each standard onto the HPLC system.
-
Record the peak area from the UV detector at the compound's λ_max.
-
Plot peak area versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) form the basis of your quantification.
-
-
Sample Processing:
-
Remove the equilibrated vials from the shaker and let them stand for at least 1 hour to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe. Do not disturb the solid pellet.
-
Attach a 0.22 µm PTFE syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Perform a precise, large dilution of the filtered saturated solution into the mobile phase (e.g., dilute 10 µL into 990 µL for a 1:100 dilution). The dilution factor must be chosen to bring the concentration into the linear range of your calibration curve.
-
-
Analysis and Calculation:
-
Inject the diluted sample onto the HPLC.
-
Using the peak area from the sample and the equation from your calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This is the equilibrium solubility.
-
Data Presentation and Interpretation
Quantitative solubility data should be recorded in a clear, structured format to allow for easy comparison and reporting.
Table 1: Solubility Data for 3-Chloro-4-(methylamino)benzene-1-carbothioamide
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |
Interpretation:
-
High Solubility (>10 mg/mL): Generally indicates good prospects for formulation and is unlikely to be a limiting factor in early-stage assays.
-
Moderate Solubility (1-10 mg/mL): Acceptable for many applications, but may require formulation strategies for higher-dose studies.
-
Low Solubility (<1 mg/mL): Represents a significant challenge. The compound may precipitate out of solution when diluted into aqueous buffers, leading to inaccurate assay results and potential bioavailability issues.
Troubleshooting and Best Practices
-
Solvent Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] Use anhydrous grade solvent and handle it in a dry environment to prevent water contamination, which can alter solubility.
-
Compound Stability: Some compounds can degrade in DMSO over time. It is advisable to prepare fresh solutions for critical experiments and store stock solutions at -20°C or -80°C in tightly sealed containers.
-
Filtration Errors: Ensure the filter used is compatible with the solvent (PTFE is excellent for both DMSO and Methanol). Do not use the first few drops of filtrate to avoid any potential leachables from the filter membrane.
-
Equilibrium Time: For crystalline compounds with low solubility, 24 hours may be insufficient to reach equilibrium. If results are inconsistent, extending the agitation time to 72 hours is recommended.
Conclusion
The solubility of 3-Chloro-4-(methylamino)benzene-1-carbothioamide in DMSO and methanol is dictated by a complex interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. While theoretical analysis provides a strong predictive foundation, suggesting effective solvation in both solvents, robust empirical determination is non-negotiable for drug development applications. The isothermal shake-flask method, coupled with a validated HPLC-UV quantification protocol, provides a reliable framework for obtaining accurate equilibrium solubility data. This information is fundamental for ensuring the integrity of screening campaigns, guiding synthetic and analytical procedures, and making informed decisions on the progression of this compound as a potential therapeutic agent.
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